2,6-dimethyl-4-[3-(2-nitrophenoxy)propyl]morpholine oxalate
Overview
Description
2,6-dimethyl-4-[3-(2-nitrophenoxy)propyl]morpholine oxalate is a useful research compound. Its molecular formula is C17H24N2O8 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15326573 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoassisted Fenton Reaction for Pesticide Decomposition
One study detailed the complete oxidation of pesticides in water through the photoassisted Fenton reaction, involving 2,6-dimethyl-4-[3-(2-nitrophenoxy)propyl]morpholine oxalate. The process rapidly decomposed pesticides, leading to the mineralization of harmful compounds into less harmful substances like CO2, NH3, and HNO3, showcasing its potential for environmental remediation efforts (Pignatello & Sun, 1995).
Hydrogen Bonding in Supramolecular Networks
Another study investigated nickel and zinc complexes with heterocycle and Schiff base ligands, revealing the formation of one- and two-dimensional supramolecular networks via hydrogen bonding. These findings highlight the chemical's role in the development of materials with specific molecular architectures for potential applications in catalysis and materials science (Chen et al., 2009).
Synthetic Applications in Organic Chemistry
Research on the synthesis of Pyrrolo[4,3,2-de]quinolines from 2-amino-4-nitrophenol and related compounds, using this compound, has been documented. This work contributes to the formal total syntheses of several complex organic molecules, demonstrating the compound's utility in advanced organic synthesis and drug discovery (Roberts et al., 1997).
Fluorescent Probe for Hypoxic Cells
A study developed a fluorescent probe based on a 4-nitroimidazole-3-hydroxyflavone conjugate for the selective detection of hypoxia or nitroreductase activity in cells. Incorporating this compound into the scaffold allowed for imaging the hypoxic status of tumor cells, underscoring its importance in biomedical research (Feng et al., 2016).
Development of Heterogeneous Catalysts
Research on the degradation of 4-nitrophenol using a ferric oxalate catalyst supported on treated kaolin demonstrates the compound's potential in environmental applications, particularly in water purification and the treatment of industrial waste. The study shows high catalytic activity and selectivity for the degradation of pollutants (Ayodele & Hameed, 2013).
Properties
IUPAC Name |
2,6-dimethyl-4-[3-(2-nitrophenoxy)propyl]morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.C2H2O4/c1-12-10-16(11-13(2)21-12)8-5-9-20-15-7-4-3-6-14(15)17(18)19;3-1(4)2(5)6/h3-4,6-7,12-13H,5,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTZFPCOSSHVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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